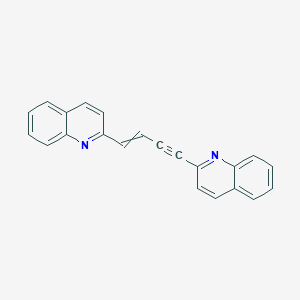![molecular formula C25H27N3O2 B12596984 Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- CAS No. 616882-53-2](/img/structure/B12596984.png)
Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- is a complex heterocyclic compound that combines the structural features of quinoline, indole, and piperidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- typically involves multi-step reactions. One common approach is the transition-metal catalyzed synthesis, which has gained prominence due to its efficiency and versatility. For instance, the synthesis may start with the preparation of the quinoline scaffold through reactions such as the Friedländer synthesis or the Skraup synthesis . These methods often involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.
Subsequently, the indole moiety can be introduced through cyclization reactions involving appropriate precursors. The piperidine ring is then attached via nucleophilic substitution reactions, where the piperidine derivative reacts with an intermediate containing a suitable leaving group .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are being explored to minimize environmental impact .
化学反应分析
Types of Reactions
Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, organometallic reagents.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline and indole compounds .
科学研究应用
Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, cancer, and neurological disorders.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The indole moiety can interact with serotonin receptors, potentially influencing neurological pathways .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar heterocyclic features.
Indole: Shares the indole moiety but lacks the quinoline and piperidine rings.
Piperidine: Contains the piperidine ring but lacks the quinoline and indole structures.
Uniqueness
This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
616882-53-2 |
|---|---|
分子式 |
C25H27N3O2 |
分子量 |
401.5 g/mol |
IUPAC 名称 |
2-methoxy-3-[5-(2-piperidin-1-ylethoxy)-1H-indol-2-yl]quinoline |
InChI |
InChI=1S/C25H27N3O2/c1-29-25-21(16-18-7-3-4-8-22(18)27-25)24-17-19-15-20(9-10-23(19)26-24)30-14-13-28-11-5-2-6-12-28/h3-4,7-10,15-17,26H,2,5-6,11-14H2,1H3 |
InChI 键 |
MOEBESAJENVPHA-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=CC=CC=C2C=C1C3=CC4=C(N3)C=CC(=C4)OCCN5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


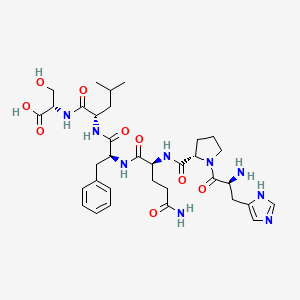
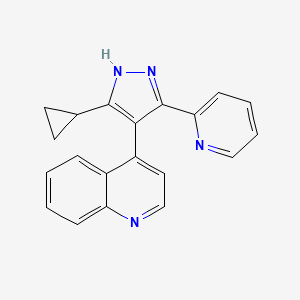
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
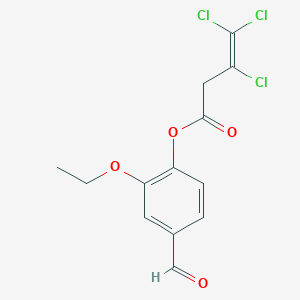
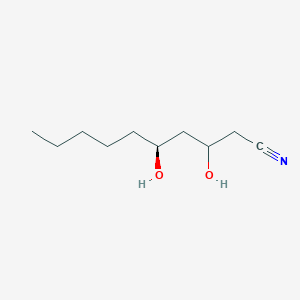
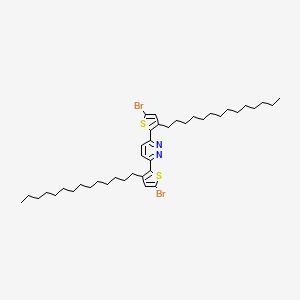
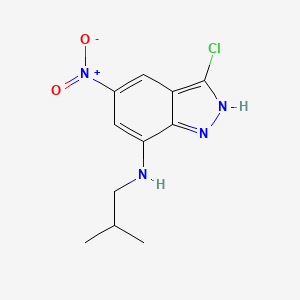
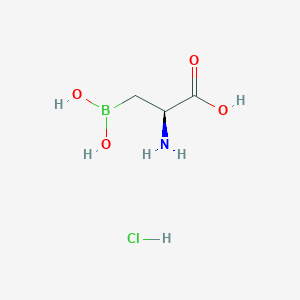
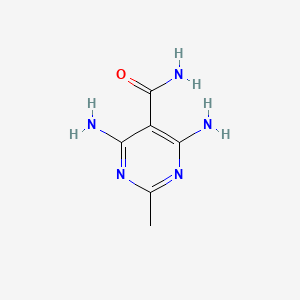
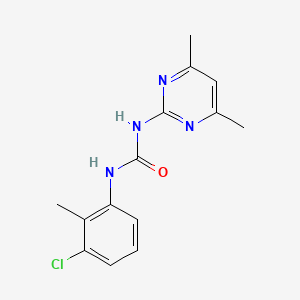
![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)
